1-phenethyl-1H-imidazole-5-carbaldehyde
Description
1-Phenethyl-1H-imidazole-5-carbaldehyde (CAS: 933726-64-8) is an imidazole derivative with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Structurally, it consists of an imidazole ring substituted at the 1-position with a phenethyl group and at the 5-position with a formyl (carbaldehyde) group. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing more complex bioactive molecules . Its synthesis typically involves condensation reactions between aldehydes and amines under basic conditions, as observed in analogous imidazole derivatives .
Properties
IUPAC Name |
3-(2-phenylethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-9-12-8-13-10-14(12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFSQPBPOLROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-imidazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: 1-Phenethyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Phenethyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenethyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-phenethyl-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The phenethyl group in the target compound provides flexibility and moderate steric bulk compared to rigid benzyl (e.g., compound 103) or halogenated aryl groups (e.g., compound 8) . The carbaldehyde group at position 5 enhances reactivity for further functionalization, unlike ester or aryl groups in analogues .
Physical Properties
- Lower-melting solids/oils: Compounds with flexible alkyl chains (e.g., compound 105 in is a yellow oil), suggesting reduced crystallinity .
- Solubility: The carbaldehyde group may enhance polarity compared to non-polar analogues like 1-benzyl-5-phenylimidazole, though exact data are lacking.
Biological Activity
1-Phenethyl-1H-imidazole-5-carbaldehyde (CAS No. 933726-64-8) is an imidazole derivative that has garnered attention for its potential biological activities. The compound's structure includes an imidazole ring, which is known for its role in various biological processes, and an aldehyde functional group that may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
This compound has the molecular formula C12H12N2O. Its key structural features include:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to its biological activity.
- Aldehyde Group : This functional group can participate in nucleophilic reactions, potentially forming covalent bonds with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
- Covalent Bond Formation : The aldehyde group may react with nucleophilic sites on proteins, leading to alterations in protein function and signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is necessary to elucidate its full potential as an anticancer agent.
Other Biological Effects
In addition to antimicrobial and anticancer properties, this compound has been explored for other therapeutic effects, including:
- Anti-inflammatory Activity : Potential modulation of inflammatory pathways.
- Antioxidant Properties : Ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-1H-imidazole-5-carbaldehyde | Benzyl group instead of phenethyl | Moderate antimicrobial activity |
| 1-Phenethyl-1H-imidazole-5-carboxylic acid | Oxidized form | Enhanced anticancer properties |
| 1-Phenethyl-1H-imidazole-5-methanol | Reduced form | Lowered biological activity |
This comparison highlights how structural variations influence the biological activities of these compounds.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
- Cancer Cell Line Study : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound's interaction with specific protein targets could lead to downstream effects on cell signaling pathways involved in proliferation and survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
